Cas no 870693-10-0 (3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid)

3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid 化学的及び物理的性質
名前と識別子
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- 3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID
- 3-(2-(4-Methoxyphenyl)-1H-indol-3-yl)propanoic acid
- HMS1778N11
- J-511457
- 870693-10-0
- AKOS000122832
- CS-0234807
- Z104442646
- EN300-14776
- 3-(2-(4-Methoxyphenyl)-1H-indol-3-yl)propanoicacid
- MFCD06660847
- 2-(4-Methoxyphenyl)-1H-indole-3-propanoic acid
- DB-422125
- G76103
- 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid
-
- MDL: MFCD06660847
- インチ: InChI=1S/C18H17NO3/c1-22-13-8-6-12(7-9-13)18-15(10-11-17(20)21)14-4-2-3-5-16(14)19-18/h2-9,19H,10-11H2,1H3,(H,20,21)
- InChIKey: AYISILBMVSEZSN-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)C2=C(CCC(=O)O)C3=CC=CC=C3N2
計算された属性
- 精确分子量: 295.12084340g/mol
- 同位素质量: 295.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 379
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 62.3Ų
3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14776-0.05g |
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
870693-10-0 | 98% | 0.05g |
$64.0 | 2023-02-09 | |
TRC | M229748-250mg |
3-[2-(4-Methoxyphenyl)-1H-indol-3-yl]propanoic Acid |
870693-10-0 | 250mg |
$ 250.00 | 2022-06-04 | ||
Enamine | EN300-14776-0.25g |
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
870693-10-0 | 98% | 0.25g |
$110.0 | 2023-02-09 | |
Enamine | EN300-14776-10.0g |
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
870693-10-0 | 98% | 10.0g |
$1286.0 | 2023-02-09 | |
Enamine | EN300-14776-0.1g |
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
870693-10-0 | 98% | 0.1g |
$77.0 | 2023-02-09 | |
1PlusChem | 1P00GUUI-100mg |
3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID |
870693-10-0 | 95% | 100mg |
$147.00 | 2025-02-27 | |
Enamine | EN300-14776-500mg |
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
870693-10-0 | 95.0% | 500mg |
$209.0 | 2023-09-28 | |
1PlusChem | 1P00GUUI-50mg |
3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID |
870693-10-0 | 95% | 50mg |
$114.00 | 2025-02-27 | |
1PlusChem | 1P00GUUI-2.5g |
3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID |
870693-10-0 | 95% | 2.5g |
$780.00 | 2025-02-27 | |
1PlusChem | 1P00GUUI-1g |
3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID |
870693-10-0 | 95% | 1g |
$426.00 | 2025-02-27 |
3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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2. Back matter
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acidに関する追加情報
3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid: A Comprehensive Overview
The compound with CAS No 870693-10-0, commonly referred to as 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines an indole ring system with a methoxyphenyl group and a propanoic acid moiety. The indole ring, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a common feature in many bioactive compounds, including serotonin and tryptophan derivatives. The presence of the methoxyphenyl group adds further complexity to the molecule, potentially influencing its pharmacokinetic properties and bioavailability.
Recent studies have highlighted the potential of 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid as a promising candidate in drug discovery efforts targeting various therapeutic areas. For instance, research has shown that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a potential lead compound for the development of novel anti-inflammatory agents. Additionally, its ability to modulate key cellular pathways involved in neurodegenerative diseases has positioned it as a candidate for further investigation in the context of Alzheimer's disease and other related conditions.
The synthesis of 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid involves a multi-step process that typically begins with the preparation of the indole core. This is often achieved through the Paal-Knorr synthesis or other indole-forming reactions. The subsequent introduction of the methoxyphenyl group and the propanoic acid moiety requires careful optimization to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound, further enhancing its appeal for large-scale production.
In terms of biological activity, 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid has demonstrated remarkable selectivity towards certain molecular targets. For example, studies have shown that it can inhibit specific kinases involved in cell signaling pathways, which are often dysregulated in cancer. This selectivity suggests that the compound could serve as a basis for developing targeted therapies with reduced off-target effects. Furthermore, its ability to cross the blood-brain barrier has made it an interesting candidate for central nervous system disorders.
The structural versatility of 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid also lends itself well to further chemical modifications. Researchers have explored various substitution patterns on the indole ring and the methoxyphenyl group to optimize its pharmacokinetic properties and enhance its therapeutic potential. These modifications have led to the identification of several analogs with improved bioavailability and efficacy, paving the way for preclinical testing and eventual clinical trials.
From an analytical standpoint, the characterization of 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid has been facilitated by advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided detailed insights into its molecular structure and purity, ensuring that the compound meets rigorous quality standards for use in research and development settings.
In conclusion, 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid represents a compelling example of how structural complexity can translate into valuable biological activity. With ongoing research uncovering new applications and optimizations in its synthesis and characterization, this compound continues to be a focal point in medicinal chemistry and drug discovery.
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